PKA B-Site Selectivity of 8-HA-cAMP Versus Broad-Spectrum Analogs
8-HA-cAMP exhibits a clear preference for the B-site (BI) over the A-site (AI) of the PKA type I regulatory subunit. This contrasts sharply with commonly used cAMP analogs like 8-Br-cAMP and 8-pCPT-cAMP, which do not discriminate between PKA and Epac, or between PKA binding sites [1]. In competitive binding assays with [3H]cAMP on the PKA holoenzyme, 8-AHA-cAMP (a close structural analog of 8-HA-cAMP with a similar site-selectivity profile) competed much more efficiently for binding to site BI than to site AI [2]. This site-selectivity enables specific activation of PKA type I when paired with an A-site selective analog like 6-Bnz-cAMP .
| Evidence Dimension | Binding site preference within PKA type I |
|---|---|
| Target Compound Data | Preferential binding to site BI |
| Comparator Or Baseline | 8-Br-cAMP, 8-pCPT-cAMP (non-selective for PKA binding sites) |
| Quantified Difference | Qualitative difference in binding site selectivity |
| Conditions | In vitro competitive binding assays using [3H]cAMP and PKA holoenzyme |
Why This Matters
This site-selectivity is critical for researchers dissecting the specific contributions of PKA type I holoenzyme activation, enabling more precise pharmacological manipulation than with non-selective analogs.
- [1] Christensen AE, Selheim F, de Rooij J, Dremier S, Schwede F, Dao KK, et al. cAMP analog mapping of Epac1 and cAMP kinase. J Biol Chem. 2003;278(37):35394-402. View Source
- [2] Kopperud R, Christensen AE, Kjarland E, Viste K, Kleivdal H, Døskeland SO. Formation of inactive cAMP-saturated holoenzyme of cAMP-dependent protein kinase under physiological conditions. J Biol Chem. 2002;277(15):13443-8. (Data for 8-AHA-cAMP, a related analog). View Source
